![molecular formula C14H21BrO B13180549 ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is a brominated derivative of benzene, characterized by the presence of a bromomethyl group attached to a methylpentyl chain, which is further connected to a benzene ring through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylpentanol, followed by etherification with benzyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or ammonia in solvents such as ethanol or water under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various functionalized compounds .
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents or bioactive molecules .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the ether linkage and the methylpentyl chain.
Bromomethylbenzene: Contains a bromomethyl group directly attached to the benzene ring without the additional alkyl chain.
3-Bromomethylpentane: Lacks the benzene ring and ether linkage.
Uniqueness
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group, a methylpentyl chain, and a benzene ring connected through an ether linkage. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
[3-(bromomethyl)-3-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clé InChI |
YEVRGGGJXPKMRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


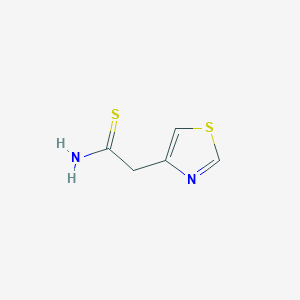
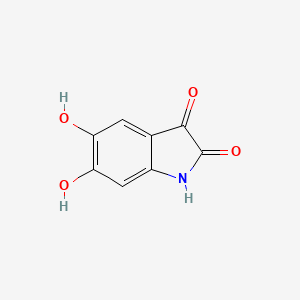
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)

![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
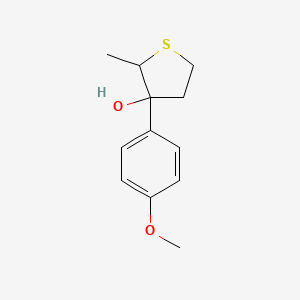
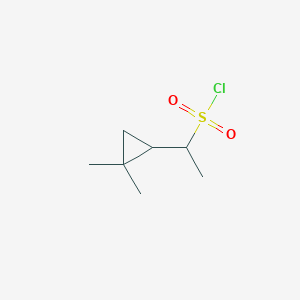
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
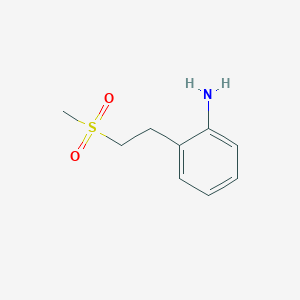
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
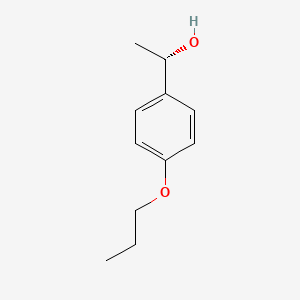

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
